molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid

2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid

Cat. No. B8502917
M. Wt: 234.21 g/mol
InChI Key: DHZOGMJEBXBLOU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution (4-amino-3-methoxyphenyl)acetic acid (1.63 g, 9.006 mmol) and triethyl orthoformate (4.0 g, 27.018 mmol) in 100 mL of HOAc was added sodium azide (644 mg, 9.907 mmol) and heated to 100° C. overnight. The solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated to give [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid, which was used for next step without purification.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13].[CH:14](OCC)(OCC)OCC.[N-:24]=[N+:25]=[N-:26].[Na+]>CC(O)=O>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:7][C:2]=1[N:1]1[CH:14]=[N:26][N:25]=[N:24]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)CC(=O)O)OC
Name
Quantity
4 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
644 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1N1N=NN=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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